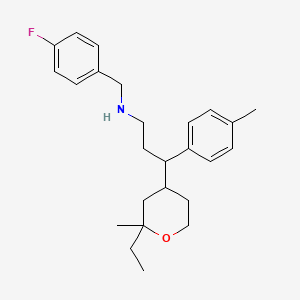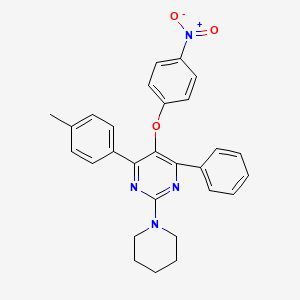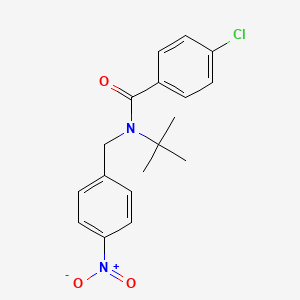
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone, also known as SU1498, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. SU1498 is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.
作用机制
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone selectively inhibits the tyrosine kinase activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor growth. This compound has also been shown to inhibit the phosphorylation of other tyrosine kinases, such as c-Src and focal adhesion kinase (FAK), which are involved in cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models, including breast cancer, lung cancer, and glioma. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.
实验室实验的优点和局限性
One of the advantages of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is its selectivity for VEGFR and PDGFR, which reduces the potential for off-target effects. This compound is also available in high purity, making it suitable for use in various research applications. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone. One direction is to investigate the potential of this compound as a combination therapy with other targeted therapies or immunotherapies. Another direction is to explore the role of this compound in non-cancer diseases, such as ocular neovascularization and diabetic retinopathy. Additionally, further optimization of the synthesis of this compound may lead to the development of analogs with improved solubility and pharmacokinetics.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that selectively targets the VEGFR and PDGFR signaling pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of this compound and to optimize its use in clinical settings.
合成方法
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone involves the reaction of 3-hydroxy-2-phenyl-1-isoindolinone with 4-chlorobenzaldehyde in the presence of a base. The reaction yields this compound as a white crystalline solid in high purity. The synthesis of this compound has been optimized to produce the compound in large quantities for research purposes.
科学研究应用
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The overexpression of VEGFR and PDGFR has been linked to tumor angiogenesis, proliferation, and metastasis. This compound inhibits the activation of these receptors, leading to the inhibition of tumor growth and angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)20(24)18-9-5-4-8-17(18)19(23)22(20)16-6-2-1-3-7-16/h1-13,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHLEAKWRKJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)


![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)